![molecular formula C13H20N4O4S B13398165 N2-[(4-Methylphenyl)sulfonyl]-L-arginine](/img/structure/B13398165.png)
N2-[(4-Methylphenyl)sulfonyl]-L-arginine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N2-[(4-Methylphenyl)sulfonyl]-L-arginine typically involves the reaction of L-arginine with 4-methylbenzenesulfonyl chloride under basic conditions. The reaction is carried out in an aqueous or organic solvent, such as dichloromethane, at room temperature. The product is then purified through crystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated purification systems .
化学反応の分析
Types of Reactions
N2-[(4-Methylphenyl)sulfonyl]-L-arginine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions include sulfonic acids, sulfides, and various substituted derivatives, depending on the reaction conditions and reagents used .
科学的研究の応用
N2-[(4-Methylphenyl)sulfonyl]-L-arginine has a wide range of scientific research applications:
Chemistry: It is used as a substrate in enzymatic assays to study protease activity.
Biology: The compound is employed in the study of protein-protein interactions and signal transduction pathways.
Medicine: Research involving this compound includes its potential use as a therapeutic agent in treating diseases related to protease dysregulation.
Industry: It is used in the development of biochemical assays and diagnostic tools
作用機序
N2-[(4-Methylphenyl)sulfonyl]-L-arginine exerts its effects by acting as a competitive inhibitor of proteases. It binds to the active site of the enzyme, preventing the substrate from accessing the catalytic site. This inhibition disrupts the normal proteolytic activity, which can be beneficial in studying enzyme kinetics and developing therapeutic agents .
類似化合物との比較
Similar Compounds
N-4-Tosyl-L-arginine methyl ester: This compound is also a substrate for serine proteases and is used in similar biochemical assays.
N2-[(4-Methylphenyl)sulfonyl]-L-aspartic acid: Another sulfonyl derivative used in protease inhibition studies.
Uniqueness
N2-[(4-Methylphenyl)sulfonyl]-L-arginine is unique due to its specific binding affinity for certain proteases, making it a valuable tool in proteomics research. Its structural features allow for selective inhibition, which is crucial for studying specific enzymatic pathways and developing targeted therapies .
特性
分子式 |
C13H20N4O4S |
|---|---|
分子量 |
328.39 g/mol |
IUPAC名 |
(2R)-5-(diaminomethylideneamino)-2-[(4-methylphenyl)sulfonylamino]pentanoic acid |
InChI |
InChI=1S/C13H20N4O4S/c1-9-4-6-10(7-5-9)22(20,21)17-11(12(18)19)3-2-8-16-13(14)15/h4-7,11,17H,2-3,8H2,1H3,(H,18,19)(H4,14,15,16)/t11-/m1/s1 |
InChIキー |
KFNRNFXZFIRNEO-LLVKDONJSA-N |
異性体SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N[C@H](CCCN=C(N)N)C(=O)O |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CCCN=C(N)N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


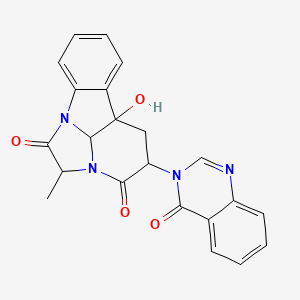
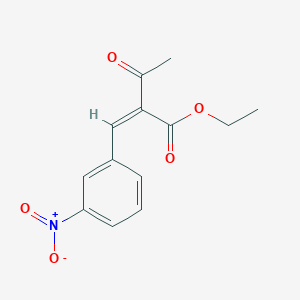
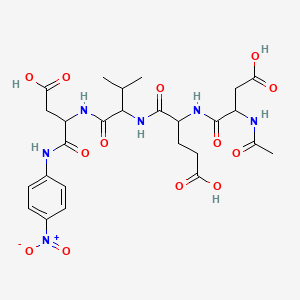
![1'-methyl-3'-oxo-N,N-diphenylspiro[1,3-dioxolane-2,6'-1,3a,5,7,8,8a,9,9a-octahydrobenzo[f][2]benzofuran]-9'-carboxamide](/img/structure/B13398103.png)
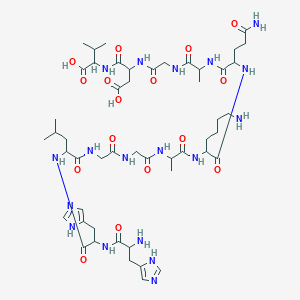
![Schizantherin E; 5,6,7,8-Tetrahydro-1,2,10,11,12-pentamethoxy-6,7-dimethyl-dibenzo[a,c]cyclooctene-3,7,8-triol-8-benzoate Stereoisomer](/img/structure/B13398110.png)

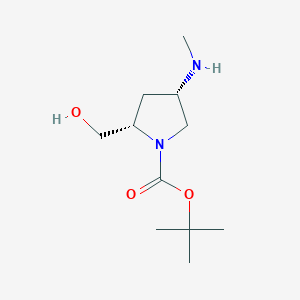
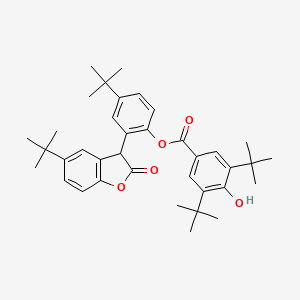
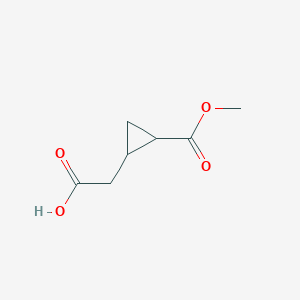
![(3S)-3-{[(benzyloxy)carbonyl]amino}-4-methoxy-4-oxobutanoic acid; N-cyclohexylcyclohexanamine](/img/structure/B13398147.png)
![2-[[2-benzyl-4-[(5-methyl-1H-imidazol-4-yl)methyl]-3-oxopiperazine-1-carbonyl]amino]-4-methylpentanoic acid](/img/structure/B13398154.png)
![6-[(1-acetylpiperidin-4-yl)amino]-N-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropyl]pyrimidine-4-carboxamide](/img/structure/B13398172.png)
![[3-[4-(4-Aminobenzoyl)oxyphenyl]-2-(octadec-9-enoylamino)propyl] phosphate;[3-(4-iodophenyl)-2-(octadec-9-enoylamino)propyl] phosphate;[3-[4-[(3-methoxyphenyl)methoxy]phenyl]-2-(octadec-9-enoylamino)propyl] phosphate;[2-(octadec-9-enoylamino)-3-[4-[(4-pentylphenyl)methoxy]phenyl]propyl] phosphate;[2-(octadec-9-enoylamino)-3-(4-phenylphenyl)propyl] phosphate;[2-(octadec-9-enoylamino)-3-(4-prop-2-enoxyphenyl)propyl] phosphate](/img/structure/B13398190.png)
